molecular formula C18H19N9 B6476282 4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2640976-58-3

4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B6476282
CAS RN: 2640976-58-3
M. Wt: 361.4 g/mol
InChI Key: LRGDGPYEMCVMIL-UHFFFAOYSA-N
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Description

The compound “4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine” is a nitrogen ring junction heterocyclic compound . It is part of the pyrazolo[1,5-a]pyridine family, which is significant in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of similar compounds involves a one-step process from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and nitrogen atoms. It includes a pyrazolo[1,5-a]pyrazin-4-yl group and a pyrazol-1-yl group attached to a pyrimidine core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, focusing on six unique applications:

Cancer Therapy

This compound has shown potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancers. Research has demonstrated its efficacy against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound’s ability to inhibit c-Met kinase at nanomolar concentrations makes it a promising candidate for developing targeted cancer therapies .

Future Directions

The future directions for this compound could involve further exploration of its potential medicinal properties, given the significance of the pyrazolo[1,5-a]pyridine family in medicinal chemistry . Additionally, the synthesis process could be refined or modified to improve efficiency or yield .

properties

IUPAC Name

2-methyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9/c1-14-11-15-18(19-4-6-26(15)23-14)25-9-7-24(8-10-25)16-12-17(21-13-20-16)27-5-2-3-22-27/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGDGPYEMCVMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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